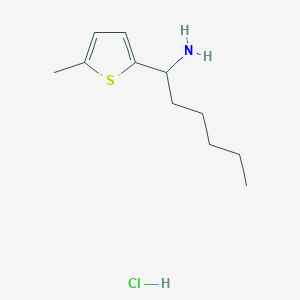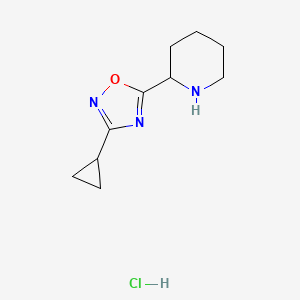
4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid
Übersicht
Beschreibung
4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1384429-01-9 . It has a molecular weight of 237.26 and its IUPAC name is 5-(aminosulfonyl)-4-methoxy-2-thiophenecarboxylic acid .
Molecular Structure Analysis
The InChI code for 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid is 1S/C6H7NO5S2/c1-12-3-2-4 (5 (8)9)13-6 (3)14 (7,10)11/h2H,1H3, (H,8,9) (H2,7,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid is a powder . It has a molecular weight of 237.26 and its IUPAC name is 5-(aminosulfonyl)-4-methoxy-2-thiophenecarboxylic acid . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Spectrophotometric Analysis : Nadar and Kannan (1984) explored the basicities of several substituted biphenyl carboxylic acids, including compounds similar to 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid, using spectrophotometry. Their research contributes to understanding the chemical properties and interactions of such compounds (Nadar & Kannan, 1984).
Photocleavage Efficiency : Papageorgiou and Corrie (2000) studied the effects of aromatic substituents, including the 4-methoxy group, on the photocleavage of 1-acyl-7-nitroindolines. They found that the 4-methoxy substitution significantly improved photocleavage efficiency, which is relevant for the development of photolabile precursors of carboxylic acids (Papageorgiou & Corrie, 2000).
Synthesis of Methoxy-Substituted Compounds : Skripkina et al. (1971) synthesized methoxy derivatives of 4-sulfodimethylamidodiphenylamine-2-carboxylic acid, which is structurally related to 4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid. Their work contributes to the methods of synthesizing methoxy-substituted compounds (Skripkina et al., 1971).
Aromatic Nucleophilic Substitution : Consiglio et al. (1981) examined the kinetics of aromatic nucleophilic substitution reactions involving compounds like methyl 2-methoxy-3-nitrothiophen-5-carboxylate. This research is crucial for understanding the reactivity of methoxy-substituted thiophene carboxylates in chemical synthesis (Consiglio et al., 1981).
Chemiluminescence in Organic Chemistry : Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including methoxy group-substituted compounds. Their findings contribute to the understanding of base-induced chemiluminescence in organic chemistry (Watanabe et al., 2010).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-methoxy-5-sulfamoylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5S2/c1-12-3-2-4(5(8)9)13-6(3)14(7,10)11/h2H,1H3,(H,8,9)(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMBWMDHHYCANW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5-sulfamoylthiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B1432932.png)


![[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1432937.png)
![(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1432938.png)